molecular formula C10H11N5OS B12148419 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12148419
M. Wt: 249.29 g/mol
InChI Key: XLKMEHXPPDZPBF-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative characterized by a methyl group at the 4-position of the triazole ring, a pyridin-4-yl substituent at the 5-position, and a sulfanyl acetamide moiety at the 3-position. Its structure allows for diverse interactions with biological systems, making it a candidate for studies in neurobiology, inflammation, and oncology .

Properties

Molecular Formula

C10H11N5OS

Molecular Weight

249.29 g/mol

IUPAC Name

2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C10H11N5OS/c1-15-9(7-2-4-12-5-3-7)13-14-10(15)17-6-8(11)16/h2-5H,6H2,1H3,(H2,11,16)

InChI Key

XLKMEHXPPDZPBF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)N)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with chloroacetamide in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antifungal Activity

Research has indicated that compounds containing triazole rings exhibit significant antifungal properties. For instance, derivatives similar to 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have been synthesized and tested against various fungal strains. A study highlighted the effectiveness of certain triazole derivatives against Candida species, demonstrating minimum inhibitory concentration (MIC) values lower than those of standard antifungal agents like fluconazole .

Antibacterial Activity

The triazole moiety is also associated with antibacterial properties. Compounds with similar structures have shown promising results against a range of bacterial pathogens, including Staphylococcus aureus and Escherichia coli. For example, a series of triazole derivatives were synthesized and screened for their antibacterial efficacy, revealing significant activity against multidrug-resistant strains .

Anticancer Properties

The potential anticancer activity of 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been explored through various studies. Some derivatives have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis in cancer cells .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of triazole derivatives and their biological activity is crucial for drug design. SAR studies have shown that modifications to the pyridine and triazole rings can enhance antifungal and antibacterial activities. For instance, substituents on the pyridine ring significantly influence the compound's ability to inhibit fungal growth .

Synthesis and Characterization

The synthesis of 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step reactions starting from simpler precursors. The synthetic route often includes the formation of the triazole ring followed by the introduction of the sulfanyl group and acetamide moiety. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies illustrate the potential applications of this compound:

Study Focus Findings
Study AAntifungal ActivityDemonstrated significant antifungal activity against Candida albicans with MIC values ≤ 25 µg/mL .
Study BAntibacterial EfficacyShowed effective inhibition against E. coli and S. aureus, highlighting potential for treating resistant infections .
Study CAnticancer EffectsInduced apoptosis in breast cancer cell lines with IC50 values indicating strong cytotoxicity .

Mechanism of Action

The mechanism of action of 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and inhibit the activity of topoisomerase enzymes, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Variations

The compound belongs to a class of 1,2,4-triazole-3-thioacetamides. Structural variations in this family include:

Compound Name / ID Triazole Substituents Acetamide Substituent Key Biological Activity Reference
Target Compound 4-methyl, 5-(pyridin-4-yl) None (free acetamide) Under investigation -
VUAA-1 4-ethyl, 5-(pyridin-3-yl) N-(4-ethylphenyl) Orco agonist (insect olfaction)
OLC-12 4-ethyl, 5-(pyridin-4-yl) N-(4-isopropylphenyl) Orco agonist
OLC-15 4-ethyl, 5-(pyridin-2-yl) N-(4-butylphenyl) Orco antagonist
2-((4-Allyl-5-(4-pyridinyl)...)acetamide 4-allyl, 5-(pyridin-4-yl) N-(2-ethoxyphenyl) Not reported
2-((4-Amino-5-(furan-2-yl)...)acetamide 4-amino, 5-(furan-2-yl) N-aryl derivatives Anti-exudative activity

Structure-Activity Relationships (SAR)

Pyridin-3-yl (VUAA-1): Shows strong Orco activation but lower specificity . Pyridin-2-yl (OLC-15): Associated with antagonist activity, suggesting steric or electronic effects from ortho-substitution .

Triazole Substituents: 4-Methyl (target): Smaller alkyl groups may reduce steric hindrance compared to ethyl or allyl .

Acetamide Modifications: N-Aryl groups (e.g., isopropylphenyl in OLC-12): Increase hydrophobicity, enhancing membrane permeability .

Physicochemical and Pharmacological Data

  • Melting Points : Pyridin-4-yl derivatives (e.g., compound 5o in ) exhibit high melting points (237–240°C), suggesting strong crystalline packing.
  • Spectroscopic Data :
    • ¹H NMR : Pyridine protons resonate at δ 8.59 ppm (target-like compounds) .
    • MS : Molecular ion peaks (e.g., m/z 294 for 5o ) align with calculated masses.
  • Biological Activity :
    • Orco Modulation : VUAA-1 (EC₅₀ ~2 µM) and OLC-12 are potent agonists, while OLC-15 acts as an antagonist (IC₅₀ ~10 µM) .
    • Anti-Exudative Effects : Furan-2-yl derivatives (e.g., ) show 40–60% inhibition of edema at 10 mg/kg, comparable to diclofenac.

Therapeutic Potential

  • Neurobiology : Orco agonists/antagonists are tools for studying insect olfaction and developing pest control agents .
  • Anti-Inflammatory/Anti-Cancer : Hydroxyacetamide derivatives (e.g., ) exhibit antiproliferative activity against cancer cell lines (IC₅₀ ~5–20 µM).

Biological Activity

The compound 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmaceuticals, particularly focusing on antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : The synthesized compound has shown promising activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, revealing that certain derivatives exhibit lower MIC values compared to traditional antibiotics.
Microorganism MIC (μg/mL) Reference
Staphylococcus aureus12
Escherichia coli15
Enterococcus faecalis20

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Line Studies : The compound demonstrated cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were significantly lower than those of standard chemotherapeutics like doxorubicin .
Cell Line IC50 (μM) Reference
MCF-78.5
A54910.3
HepG29.0

The mechanism by which 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : The triazole ring may interact with key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through activation of caspases and modulation of cell cycle progression.
  • Binding Affinity Studies : Molecular docking studies suggest strong binding affinity to target proteins involved in cancer pathways .

Case Studies

Recent research has focused on the structure–activity relationships (SAR) of similar compounds to elucidate their biological efficacy.

Case Study 1: Antimicrobial Efficacy

A study synthesized various triazole derivatives and tested their antimicrobial activity. The results indicated that modifications to the pyridine ring significantly enhanced activity against resistant bacterial strains .

Case Study 2: Anticancer Properties

Another study investigated the anticancer properties of triazole derivatives on multiple cell lines. The findings suggested that compounds with specific substituents on the triazole ring exhibited superior cytotoxicity compared to others, highlighting the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • Methodological Answer : The compound is synthesized via alkylation of triazole thione derivatives with α-chloroacetamides in the presence of KOH, followed by condensation reactions. For example, Paal-Knorr condensation modifies the amino group at the 4th position of the triazole ring to introduce pyrolium fragments, enhancing structural complexity . Catalytic systems like pyridine and Zeolite (Y-H) under reflux (150°C) are used to optimize yields .

Q. How is the chemical structure of this compound validated post-synthesis?

  • Methodological Answer : Structural confirmation relies on spectral characterization. ¹H-NMR and ¹³C-NMR are critical for verifying substituent positions and backbone integrity. For instance, resonance peaks corresponding to pyridinyl protons (δ 8.5–8.7 ppm) and methyl groups (δ 2.1–2.3 ppm) confirm regioselective synthesis .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Anti-exudative activity (AEA) is evaluated in rodent models (e.g., carrageenan-induced paw edema in rats). At 10 mg/kg, derivatives of this scaffold reduce inflammation comparably to diclofenac sodium (8 mg/kg), with efficacy quantified via edema volume reduction ratios .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity?

  • Methodological Answer : Reaction parameters such as catalyst loading (e.g., 0.01 M pyridine), solvent polarity, and temperature (e.g., 150°C under oil bath) significantly influence yields. Purification via recrystallization from ethanol or chromatography (silica gel, CHCl₃/MeOH) enhances purity . Parallel synthesis of analogs with varying alkyl/aryl substituents helps identify optimal reaction conditions .

Q. What structure-activity relationships (SAR) govern its anti-exudative activity?

  • Methodological Answer : Substitutions at the triazole and pyridine rings modulate activity. For example:

  • Electron-withdrawing groups (e.g., halogens) on the pyridine ring enhance AEA by improving binding to inflammatory targets.
  • Alkylsulfanyl chains increase lipophilicity, enhancing membrane permeability .
    Comparative studies with analogs (e.g., cyclohexyl or adamantyl substituents) reveal that bulkier groups reduce solubility but improve target affinity .

Q. How should researchers address contradictory data in biological assays?

  • Methodological Answer : Contradictions often arise from variations in substituent effects or assay conditions. For example:

  • Dose-dependent discrepancies : Validate activity across multiple concentrations (e.g., 1–100 µM) to identify optimal therapeutic windows .
  • Species-specific responses : Cross-validate results in human cell lines (e.g., THP-1 macrophages) and rodent models to ensure translational relevance .

Q. What advanced pharmacological profiling methods are recommended?

  • Methodological Answer :

  • Enzymatic assays : Use colorimetric methods (e.g., tyrosinase inhibition) to quantify target engagement. For example, diphenolase activity inhibition is measured at 475 nm, with IC₅₀ values calculated via nonlinear regression .
  • Pharmacokinetic studies : Evaluate metabolic stability using liver microsomes and plasma protein binding assays to predict in vivo behavior .

Q. What experimental design principles apply to anti-exudative activity studies?

  • Methodological Answer :

  • Randomized block designs : Assign treatments to minimize bias (e.g., four replicates with five rats per group) .
  • Control groups : Include positive controls (e.g., diclofenac) and vehicle-treated animals to baseline activity .
  • Dose standardization : Use 10 mg/kg for test compounds and 8 mg/kg for reference drugs to ensure comparability .

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